(2R)-4,4-difluoropyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid
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Overview
Description
(2R)-4,4-difluoropyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. The presence of fluorine atoms in its structure imparts distinct physical, chemical, and biological properties, making it a valuable compound for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-4,4-difluoropyrrolidine-2-carboxylic acid typically involves the fluorination of pyrrolidine derivatives. . The reaction conditions often involve mild temperatures and the presence of a suitable solvent to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes, utilizing advanced fluorinating reagents and catalysts to achieve efficient and cost-effective synthesis. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
(2R)-4,4-difluoropyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include fluorinated carboxylic acids, amines, alcohols, and substituted pyrrolidine derivatives. These products retain the unique properties imparted by the fluorine atoms, making them valuable intermediates for further chemical synthesis .
Scientific Research Applications
Mechanism of Action
The mechanism of action of (2R)-4,4-difluoropyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can form strong hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity and function. This compound can inhibit or activate enzymes, modulate receptor activity, and alter cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A parent compound with a similar ring structure but without fluorine atoms.
Pyrrolidinone: A derivative with a carbonyl group, used in various chemical and pharmaceutical applications.
Fluoropyridines: Compounds with fluorine atoms on a pyridine ring, used in medicinal chemistry and agrochemicals.
Uniqueness
(2R)-4,4-difluoropyrrolidine-2-carboxylic acid stands out due to the presence of multiple fluorine atoms, which impart unique properties such as increased metabolic stability, enhanced binding affinity to biological targets, and improved chemical reactivity. These characteristics make it a valuable compound for diverse scientific and industrial applications .
Properties
Molecular Formula |
C7H8F5NO4 |
---|---|
Molecular Weight |
265.13 g/mol |
IUPAC Name |
(2R)-4,4-difluoropyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C5H7F2NO2.C2HF3O2/c6-5(7)1-3(4(9)10)8-2-5;3-2(4,5)1(6)7/h3,8H,1-2H2,(H,9,10);(H,6,7)/t3-;/m1./s1 |
InChI Key |
MNSASDZHAJGODJ-AENDTGMFSA-N |
Isomeric SMILES |
C1[C@@H](NCC1(F)F)C(=O)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
C1C(NCC1(F)F)C(=O)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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